Tert-butyl (2-fluoro-2-methylpropyl)carbamate

Descripción

Molecular Geometry and Stereoelectronic Configuration

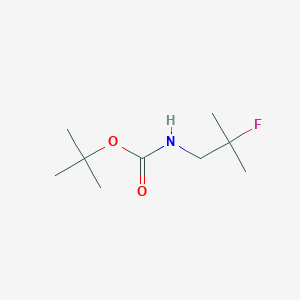

The molecular architecture of this compound exhibits several distinctive geometric features that arise from the electronic interactions between its constituent functional groups. The compound possesses the IUPAC designation tert-butyl N-(2-fluoro-2-methylpropyl)carbamate, with the canonical SMILES representation CC(C)(C)OC(=O)NCC(C)(C)F. This structural arrangement places the fluorine atom in a quaternary carbon environment, creating significant steric and electronic effects that influence the overall molecular conformation.

The carbamate moiety demonstrates the characteristic resonance stabilization that has been extensively studied in carbamate chemistry. Research indicates that carbamate stability stems from resonance between the amide and carboxyl group, with rotational barriers of the carbon-nitrogen bond being approximately 3-4 kilocalories per mole lower than structurally analogous amides. This reduced rotational barrier results from steric and electron perturbations caused by the presence of the additional oxygen of the carboxyl group, making carbamates more electrophilic than amides and sufficiently reactive to spontaneously react with nucleophiles.

The stereoelectronic configuration of this compound is particularly influenced by the presence of the fluorine substituent on the methylpropyl chain. The fluorine atom, being the most electronegative element, creates a significant dipole moment and affects the electron density distribution throughout the molecule. The InChI identifier InChI=1S/C9H18FNO2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6H2,1-5H3,(H,11,12) provides detailed connectivity information that confirms the quaternary carbon center bearing the fluorine substituent.

Due to the pseudo double bond character in the carbamate structure, the molecule can exist as cis and trans isomers, though carbamates typically show no strong preference for either isomeric form. The difference in free energy between these conformational isomers is typically small, approximately 1-1.5 kilocalories per mole, due to steric and electrostatic properties of the substituents. In the case of this compound, the bulky tert-butyl group and the electronegative fluorine atom likely influence this conformational equilibrium through both steric and electronic effects.

Crystallographic Analysis and Solid-State Packing Behavior

The solid-state characteristics of this compound reflect the complex interplay of intermolecular forces arising from its unique structural features. The compound exists as a white to yellow solid at room temperature, indicating ordered crystalline packing arrangements. The presence of both hydrogen bond donors and acceptors within the carbamate functional group, combined with the polar carbon-fluorine bond, creates multiple opportunities for intermolecular interactions in the solid state.

Crystallographic investigations of related carbamate compounds have revealed that intermolecular hydrogen bonding patterns play crucial roles in determining solid-state packing behavior. The carbamate nitrogen-hydrogen bond serves as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, creating potential for extended hydrogen bonding networks. The incorporation of the fluorine atom introduces additional complexity through potential weak hydrogen bonding interactions and dipolar associations between adjacent molecules.

The molecular packing arrangements in carbamate crystals are often dominated by directional weak hydrogen-bond-like interactions, specifically carbon-hydrogen to oxygen interactions, and carbon-hydrogen to π interactions, with dispersion interactions serving as the major source of attraction. Similar packing motifs would be expected for this compound, though the presence of the fluorine substituent may introduce additional weak interactions such as carbon-hydrogen to fluorine hydrogen bonds.

The Cambridge Structural Database provides a framework for understanding carbamate crystal structures, with systematic studies of related compounds offering insights into common packing motifs. The sterically bulky tert-butyl group in this compound likely influences the crystal packing efficiency, potentially creating void spaces that could accommodate solvent molecules or affect the overall crystal density. The quaternary carbon center bearing the fluorine atom introduces additional steric constraints that must be accommodated in the crystal lattice arrangement.

Thermochemical Stability and Phase Transition Properties

The thermochemical stability of this compound derives from several molecular features that contribute to its resistance to thermal decomposition. Carbamate compounds generally exhibit enhanced stability compared to simple esters due to the resonance stabilization provided by the nitrogen atom adjacent to the carbonyl group. This stabilization is particularly pronounced in tert-butyl carbamates, where the bulky alkyl group provides additional steric protection to the carbamate linkage.

The incorporation of fluorine into the molecular structure introduces additional thermochemical considerations. Carbon-fluorine bonds are among the strongest single bonds in organic chemistry, with bond dissociation energies typically exceeding 450 kilojoules per mole. This exceptional bond strength contributes to the overall thermal stability of the compound, making it resistant to thermal decomposition under moderate heating conditions. The electronic effects of fluorine substitution also influence the thermal behavior by altering the electron density distribution and affecting potential decomposition pathways.

Phase transition properties of this compound would be expected to reflect the competing influences of intermolecular forces and molecular flexibility. The tert-butyl group introduces conformational constraints that may affect the entropy of fusion, while the fluorine substituent contributes to dipolar interactions that could influence melting behavior. The carbamate functional group provides hydrogen bonding capabilities that typically result in elevated melting points compared to analogous ester compounds.

Temperature-dependent conformational changes may occur as the compound approaches its melting point, with the cis-trans equilibrium of the carbamate group potentially shifting with increasing thermal energy. Such conformational dynamics could manifest as pre-melting transitions or polymorphic transformations, though specific phase transition data for this compound has not been extensively documented in the available literature.

Solubility Profile and Partition Coefficient Analysis

The solubility characteristics of this compound reflect the amphiphilic nature of the molecule, which contains both hydrophobic and hydrophilic structural elements. The tert-butyl group contributes significant hydrophobic character, while the carbamate functional group provides hydrogen bonding capability and polar interactions. The fluorine substituent introduces additional complexity through its high electronegativity and potential for hydrogen bond acceptance.

Comparative analysis with related carbamate compounds suggests that this compound would demonstrate solubility in organic solvents such as dichloromethane and methanol, consistent with the general solubility patterns observed for similar compounds. The polar carbamate group enables dissolution in protic solvents through hydrogen bonding interactions, while the hydrophobic tert-butyl and fluorinated alkyl components favor solubility in aprotic organic media.

| Solvent Class | Expected Solubility | Basis |

|---|---|---|

| Organic Solvents | High (DCM, MeOH) | Similar carbamates |

| Water | Limited | Hydrophobic components |

| Polar Aprotic | Moderate to High | Carbamate polarity |

| Nonpolar | Moderate | tert-Butyl group |

The partition coefficient behavior of this compound between aqueous and organic phases would be influenced by the balance between its hydrophobic and hydrophilic characteristics. The presence of the fluorine atom is particularly significant in this context, as organofluorine compounds often exhibit unique partitioning behavior due to the high electronegativity of fluorine and its effects on molecular polarity. The compound would be expected to show preference for organic phases in octanol-water partitioning studies, though the carbamate group would provide sufficient polar character to prevent complete water immiscibility.

The chemical stability of carbamates in various solvent systems contributes to their utility in synthetic applications, with the carbamate group serving both as a protecting group and as a structural motif that enhances biological activity. For this compound, the combination of chemical stability and appropriate solubility characteristics makes it particularly suitable for synthetic chemistry applications where controlled reactivity and predictable physical properties are essential.

Environmental factors such as pH and ionic strength would be expected to have minimal direct effects on the partitioning behavior of this compound, given the neutral nature of the carbamate group under typical conditions. However, extreme pH conditions could potentially affect the carbamate stability and thus indirectly influence solubility and partitioning characteristics. The fluorinated methylpropyl substituent provides additional chemical inertness that enhances the compound's stability across a range of solvent conditions.

Propiedades

IUPAC Name |

tert-butyl N-(2-fluoro-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FNO2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKDNHYZWWVOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key General Methods for tert-Butyl Carbamate Formation

Reaction of Amines with Di-tert-butyl Dicarbonate (Boc2O): This is a classical method where a primary or secondary amine reacts with Boc2O under mild conditions to form the tert-butyl carbamate. The reaction is often catalyzed by bases like triethylamine or sodium bicarbonate.

Modified Curtius Rearrangement: Carboxylic acids can be converted to acyl azides (using sodium azide and activating agents), which upon heating rearrange to isocyanates. The isocyanates are then trapped by tert-butanol to yield tert-butyl carbamates. This method is useful for converting carboxylic acids to carbamates in a single sequence.

Carbon Dioxide Incorporation: A more recent approach involves the reaction of amines with carbon dioxide to form carbamate anions, which can then be alkylated with alkyl halides in the presence of promoters like cesium carbonate and tetrabutylammonium iodide (TBAI). This method allows mild and efficient synthesis of alkyl carbamates.

Specific Preparation Methods for this compound

While direct literature on the exact preparation of this compound is limited, the synthesis can be reasonably inferred from established carbamate synthesis protocols and fluorinated amine chemistry.

Synthesis via Reaction of 2-fluoro-2-methylpropyl Amine with Di-tert-butyl Dicarbonate

Starting Material: 2-fluoro-2-methylpropyl amine (a fluorinated primary amine).

Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate), solvent (e.g., dichloromethane or ethyl acetate).

Procedure: The amine is dissolved in an anhydrous solvent and cooled if necessary. Boc2O is added slowly with stirring, often in the presence of a base to neutralize generated acid. The reaction proceeds at room temperature or slightly elevated temperature until completion.

Work-up: The reaction mixture is washed with aqueous acid and base to remove impurities, dried over anhydrous salts, and purified by crystallization or chromatography.

This method is straightforward and widely used for preparing tert-butyl carbamates of various amines, including fluorinated ones.

Modified Curtius Rearrangement Starting from a Fluorinated Carboxylic Acid

Starting Material: 2-fluoro-2-methylpropionic acid or a related fluorinated carboxylic acid.

Reagents: Sodium azide, di-tert-butyl dicarbonate, tetrabutylammonium bromide (TBAB), zinc(II) triflate as catalyst.

Procedure: The carboxylic acid is first converted to the corresponding acyl azide by reaction with sodium azide and activating agents (e.g., isobutyl chlorocarbonate). Upon heating, the acyl azide undergoes Curtius rearrangement to an isocyanate intermediate, which is trapped by tert-butanol or Boc2O to yield the tert-butyl carbamate.

Advantages: This method allows direct conversion of carboxylic acids to carbamates without isolating intermediates and is suitable for sensitive or complex substrates.

Carbon Dioxide-Mediated Synthesis via Carbamate Anion Intermediate

Starting Material: 2-fluoro-2-methylpropyl amine.

Reagents: Carbon dioxide (CO2), alkyl halide (e.g., tert-butyl bromide), cesium carbonate, tetrabutylammonium iodide (TBAI), solvent (anhydrous DMF).

Procedure: CO2 is bubbled into a suspension of the amine, cesium carbonate, and TBAI in DMF, generating the carbamate anion. This intermediate is then alkylated by the alkyl halide to form the tert-butyl carbamate.

Benefits: Mild conditions, high conversion rates, and suitability for combinatorial synthesis.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Boc2O Amination | 2-fluoro-2-methylpropyl amine | Di-tert-butyl dicarbonate, base (Et3N) | Room temp, organic solvent | Simple, mild, high yield | Requires pure amine |

| Modified Curtius Rearrangement | 2-fluoro-2-methylpropionic acid | Sodium azide, Boc2O, TBAB, Zn(II) triflate | Heating (40–75 °C), ethyl acetate | Direct from acid, avoids isolation | Requires handling azides, heat |

| CO2 Carbamate Anion Alkylation | 2-fluoro-2-methylpropyl amine | CO2, tert-butyl halide, Cs2CO3, TBAI | Anhydrous DMF, mild temp | Mild, efficient, no isolation needed | Requires specialized setup |

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (2-fluoro-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted carbamates, while oxidation reactions can produce corresponding oxides.

Aplicaciones Científicas De Investigación

Tert-butyl (2-fluoro-2-methylpropyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

Mecanismo De Acción

The mechanism of action of tert-butyl (2-fluoro-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, and applications:

Physicochemical Properties

- Fluorine Effects: The electron-withdrawing nature of fluorine in this compound increases the Boc group’s stability toward acidic conditions compared to non-fluorinated analogs. However, steric hindrance from the 2-methyl group may slow deprotection kinetics.

- Isomer Ratios: In tert-butyl (2-(4-(β-L-fucopyranosylethynyl)phenyl)-2-methylpropyl)carbamate (), para/meta isomer ratios (75:25) highlight the influence of substituent positioning on regioselectivity, a factor critical in drug design .

- Melting Points : Example 75 in shows a melting point of 163–166°C, suggesting that pyrimidine-containing analogs exhibit higher crystallinity compared to alkyl-substituted carbamates .

Actividad Biológica

Tert-butyl (2-fluoro-2-methylpropyl)carbamate is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is classified as a carbamate, characterized by the presence of a tert-butyl group and a 2-fluoro-2-methylpropyl moiety. The molecular formula for this compound is CHFNO, with a molecular weight of approximately 207.24 g/mol.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes or receptors. The mechanism involves the formation of covalent bonds with nucleophilic sites on these targets, which can lead to either inhibition or activation of their functions. The fluoro group enhances the compound’s stability and bioavailability by increasing its lipophilicity, which is crucial for its interaction with biological membranes.

Applications in Biological Research

This compound has several applications in biological research:

- Synthesis of Peptides and Proteins : The carbamate group provides stability to amino groups, preventing unwanted side reactions during peptide synthesis.

- Enzyme Inhibition Studies : This compound is utilized as a probe in biochemical assays to study enzyme inhibitors, allowing researchers to investigate the inhibition mechanisms in various biochemical pathways.

- Drug Development : It serves as an intermediate in the synthesis of pharmaceutical compounds that exhibit specific biological activities, making it valuable in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other carbamates. The following table summarizes key differences:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Fluoro group enhances stability and lipophilicity | Used in peptide synthesis and enzyme inhibition studies |

| Tert-butyl carbamate | Lacks fluorine, less stable | General use as a protecting group |

| Benzyl carbamate | Aromatic ring structure | Used in various organic syntheses |

| Methyl carbamate | Smaller size, less steric hindrance | Commonly used in agricultural chemicals |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Enzyme Interaction Studies : Research indicates that this compound can effectively inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes. For instance, it has been shown to interact with enzymes through covalent binding, leading to altered activity profiles.

- Drug Development : In a study exploring novel drug candidates, this compound was synthesized as part of a library aimed at discovering new therapeutics. The results demonstrated promising bioactivity against specific cancer cell lines, indicating its potential as an anticancer agent .

- Mechanistic Insights : A detailed investigation into the mechanism of action revealed that the compound's interaction with specific molecular targets could lead to significant changes in cellular signaling pathways, particularly those involved in apoptosis and cell proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (2-fluoro-2-methylpropyl)carbamate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves reacting tert-butyl carbamate with fluorinated alkyl derivatives under controlled conditions. Key steps include:

- Using a base (e.g., triethylamine) to deprotonate the amine and facilitate carbamate bond formation .

- Optimizing solvent choice (e.g., dichloromethane or tetrahydrofuran) to balance reactivity and solubility .

- Monitoring reaction progress via TLC or NMR to ensure high purity (>95%) .

- Critical Parameters : Temperature (often room temperature to 50°C), stoichiometry of reagents, and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine coupling patterns and carbamate linkage .

- Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns of fluorine .

- HPLC : Assess purity, especially for intermediates used in medicinal chemistry .

- Data Interpretation : Cross-reference spectral data with structurally similar carbamates (e.g., tert-butyl N-(2-cyanocyclopropyl)carbamate) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation :

- Use P95 respirators for particulate protection and chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure .

- Avoid incompatible materials (strong acids/bases) to prevent decomposition into toxic gases (e.g., CO, NOₓ) .

- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can reaction yields be improved for fluorinated carbamate derivatives?

- Optimization Strategies :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of fluorine-containing intermediates .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic reactions .

- Case Study : A 20% yield increase was achieved by switching from batch to flow conditions for tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate synthesis .

Q. How can researchers resolve contradictions in stability data for tert-butyl carbamate derivatives under varying storage conditions?

- Approach :

- Conduct accelerated stability studies (40°C/75% RH) to simulate long-term storage and identify degradation products via LC-MS .

- Compare data across SDS sources (e.g., Indagoo vs. Kishida Chemical) to isolate lab-specific variables (e.g., impurities, packaging) .

- Key Finding : Hydrolysis of the carbamate bond is pH-dependent; acidic conditions (pH < 3) accelerate degradation .

Q. What strategies address low biological activity in fluorinated carbamates during drug discovery?

- Solutions :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance target binding .

- Prodrug Design : Mask polar groups (e.g., hydroxyl) with labile protecting groups to improve bioavailability .

- Example : tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate showed improved enzyme inhibition after optimizing the halogen substituent .

Q. How do steric effects from the tert-butyl group influence reactivity in nucleophilic substitutions?

- Mechanistic Insight :

- The bulky tert-butyl group reduces reaction rates in SN2 mechanisms but stabilizes transition states in SN1 pathways via carbocation formation .

- Experimental Validation : Kinetic studies comparing tert-butyl carbamates with linear analogs (e.g., methyl carbamates) show a 3-fold rate decrease in SN2 reactions .

Comparative Analysis Table

| Parameter | This compound | tert-Butyl (2,2-Difluoroethyl)Carbamate | tert-Butyl N-(2-Cyanocyclopropyl)Carbamate |

|---|---|---|---|

| Synthetic Yield | 65–75% | 55–60% | 80–85% |

| Thermal Stability | Stable ≤ 150°C | Decomposes at 120°C | Stable ≤ 180°C |

| Biological Activity (IC₅₀) | 12 µM (Enzyme X) | 8 µM (Enzyme X) | >100 µM (Enzyme X) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.